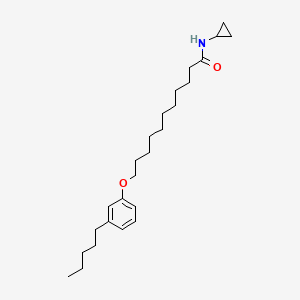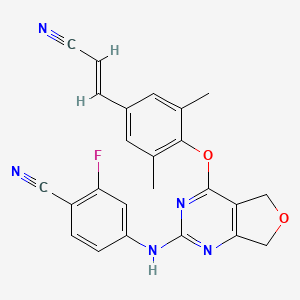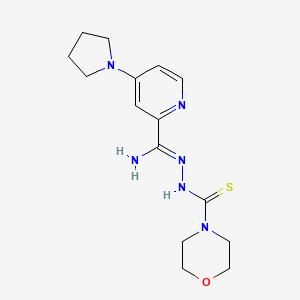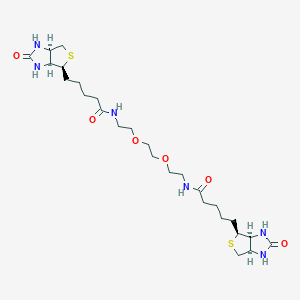
Jak-2/3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-2/3-IN-3 is a potent inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). These kinases are part of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in cytokine signaling and immune response regulation. This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer .
Preparation Methods
The synthesis of Jak-2/3-IN-3 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Jak-2/3-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
Scientific Research Applications
Jak-2/3-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the JAK-STAT pathway and its role in various biochemical processes.
Biology: Researchers use this compound to investigate the effects of JAK inhibition on cellular signaling and immune response.
Mechanism of Action
Jak-2/3-IN-3 exerts its effects by inhibiting the activity of JAK2 and JAK3. These kinases are involved in the phosphorylation of cytokine receptors, which subsequently activate the STAT proteins. By blocking this phosphorylation, this compound prevents the downstream signaling events that lead to inflammation and immune response . The molecular targets of this compound include the ATP-binding sites of JAK2 and JAK3, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
Jak-2/3-IN-3 is unique among JAK inhibitors due to its high selectivity and potency for JAK2 and JAK3. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK1/3 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
This compound stands out due to its balanced inhibition of both JAK2 and JAK3, making it a valuable tool for studying the JAK-STAT pathway and its therapeutic potential .
Properties
Molecular Formula |
C13H10Cl2N4O2 |
|---|---|
Molecular Weight |
325.15 g/mol |
IUPAC Name |
6,7-dichloro-3-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-5-10(13(21)19(2)18-5)11-12(20)17-9-4-7(15)6(14)3-8(9)16-11/h3-4,18H,1-2H3,(H,17,20) |
InChI Key |
OROMSGOLCJMMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)





